

Spectroscopic data for 2-Methoxynaphthalene (1H NMR, 13C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 2-Methoxynaphthalene

This guide provides a comprehensive overview of the spectroscopic data for **2- Methoxynaphthalene** (also known as β-Naphthyl methyl ether or Nerolin), a key intermediate in the synthesis of various chemical compounds, including non-steroidal anti-inflammatory drugs. The information presented is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data and the methodologies for their acquisition.

Spectroscopic Data for 2-Methoxynaphthalene

The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of **2-Methoxynaphthalene** was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Assignment
7.76 - 7.74	Multiplet	Aromatic Protons (H-4, H-5, H-8)
7.44 - 7.33	Multiplet	Aromatic Protons (H-6, H-7)
7.14 - 7.13	Multiplet	Aromatic Protons (H-1, H-3)
3.91	Singlet	Methoxy Protons (-OCH₃)
Data sourced from ChemicalBook using a 399.65 MHz spectrometer.[1]		

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The spectrum was recorded in CDCl₃.[2][3]

Chemical Shift (ppm)	Assignment	
157.72	C-2	
135.77	C-9 (quaternary)	
130.12	C-10 (quaternary)	
127.55	C-4	
127.01	C-7	
125.68	C-5	
124.75	C-8	
123.72	C-6	
119.15	C-3	
106.69	C-1	
55.50	-OCH₃	
Data sourced from ChemicalBook.[4]		

Infrared (IR) Spectroscopy Data

The IR spectrum identifies the functional groups present in **2-Methoxynaphthalene**. Key absorption bands are listed below.

Wavenumber (cm⁻¹)	Bond	Functional Group
3100 - 3050	C-H stretch	Aromatic
2962 - 2837	C-H stretch	Aliphatic (-OCH₃)
1657 - 1600	C=C stretch	Aromatic
1300 - 1250	C-O stretch	Aryl ether
1033	C-O stretch	Aryl ether
Data sourced from a study on		

the purification of 2-

Methoxynaphthalene.[5]

Mass Spectrometry (MS) Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The data below was obtained via electron ionization (EI).

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
158	100	[M] ⁺ (Molecular Ion)
115	85.8	[M - CH ₃ - CO] ⁺
128	12.4	[M - CH ₂ O] ⁺
159	12.1	[M+1]+ (Isotopic Peak)
143	7.8	[M - CH ₃]+
Data sourced from ChemicalBook and PubChem.		

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

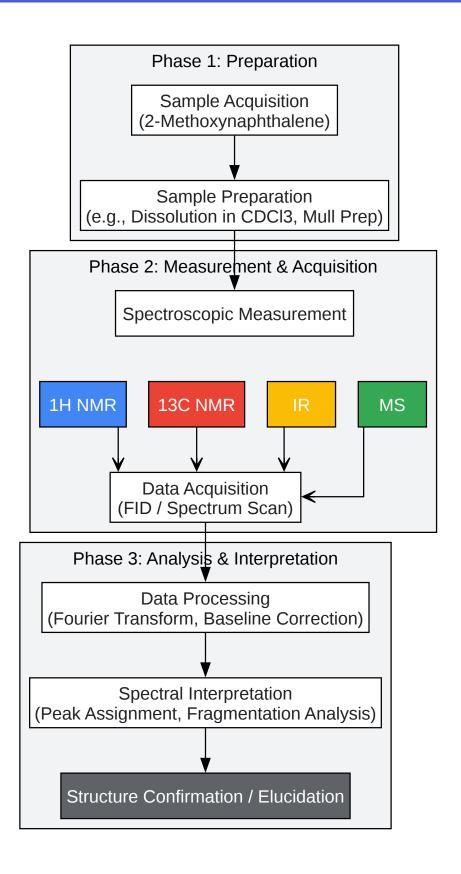
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 15-20 mg of **2-Methoxynaphthalene** is accurately weighed and dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), inside a small vial. The solution is then transferred to a 5 mm NMR tube.
- Instrument Setup: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is homogenized through an automated or manual shimming process to ensure high resolution.
- Data Acquisition (¹H NMR): A standard single-pulse experiment is typically used. Key parameters include a spectral width of ~12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
- Data Acquisition (¹³C NMR): A proton-decoupled single-pulse experiment is employed.
 Typical parameters include a spectral width of ~220-240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Data Processing: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phase-corrected, and the baseline is corrected. Chemical shifts are referenced to the residual solvent peak (e.g., 77.0 ppm for CDCl₃ in ¹³C NMR) or an internal standard like TMS.

Infrared (IR) Spectroscopy

- Sample Preparation (Mull Technique): Approximately 15-20 mg of the solid 2Methoxynaphthalene sample is placed in an agate mortar and finely ground. A few drops of
 a mulling agent (like Nujol) are added, and the mixture is triturated until a smooth, uniform
 paste is formed.
- Data Acquisition: The paste is applied as a thin film between two salt plates (e.g., KBr or NaCl). The plates are mounted in a sample holder and placed in the IR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

 Alternative Method (ATR): For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded. This method requires minimal sample preparation.


Mass Spectrometry (MS)

- Sample Introduction: A small amount of the 2-Methoxynaphthalene sample is introduced
 into the mass spectrometer, often via a direct insertion probe for solid samples or after
 separation by Gas Chromatography (GC) for GC-MS analysis.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and their abundance is recorded. A mass spectrum is generated by plotting the relative intensity of the ions against their m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Methoxynaphthalene**.

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Methoxynaphthalene(93-04-9) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-Methoxynaphthalene synthesis chemicalbook [chemicalbook.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- To cite this document: BenchChem. [Spectroscopic data for 2-Methoxynaphthalene (1H NMR, 13C NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124790#spectroscopic-data-for-2-methoxynaphthalene-1h-nmr-13c-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com